![molecular formula C28H28O9 B016320 8-乙烯基-1-羟基-10,12-二甲氧基-4-[(2S,3S,4R,5S,6R)-3,4,5-三羟基-4,6-二甲氧基氧杂-2-基]萘并[1,2-c]异色罗烯-6-酮 CAS No. 82196-88-1](/img/structure/B16320.png)
8-乙烯基-1-羟基-10,12-二甲氧基-4-[(2S,3S,4R,5S,6R)-3,4,5-三羟基-4,6-二甲氧基氧杂-2-基]萘并[1,2-c]异色罗烯-6-酮
描述
The compound “8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one” is also known as Chrysomycin A . It has a molecular weight of 508.52 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-hydroxy-10,12-dimethoxy-4- ( (2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo [c,h]chromen-6-one . The molecular formula is C28H28O9.科学研究应用
Antineoplastic Activity
Chrysomycin A has been reported to have numerous excellent biological activities, such as antineoplastic . It shows significant cytotoxicity toward cancer cells because of its vinyl group in the 8-position . In addition, it has been found to have a potential anticancer effect . The oral bioavailability and antitumor ability of Chrysomycin A were tested, providing a theoretical basis for future application of Chrysomycin A on cancer therapy .
Antibacterial Activity
Chrysomycin A also exhibits antibacterial properties . It has been found to be bactericidal to planktonic and intracellular M. tuberculosis with an MIC of 3.125 μg mL −1 .
Improved Solubility and Enhanced Oral Bioavailability
Due to the poor solubility of Chrysomycin A, its application in the medical field has been limited . However, a study has shown that an amorphous solid dispersion consisting of Chrysomycin A and disodium glycyrrhizin was prepared to improve the solubility and oral bioavailability of Chrysomycin A .
Treatment of Skin Infections
A cream of Chrysomycin A has been developed to enhance the solubility for the treatment of skin infection, while avoiding the possible toxicity caused by systemic administration . The in vitro and in vivo studies indicated that Chrysomycin A cream had a similar anti-MRSA activity to commercially available mupirocin, showing its potential as an efficacious topical delivery system for skin infections treatment .
Inhibitor of Human Topoisomerase II
Chrysomycin A is thought to act as an inhibitor of the catalytic activity of human topoisomerase II .
Antitumor Efficacy In Vivo
Chrysomycin A nanoparticles prepared by simple and low-cost mechanochemical technology can improve oral bioavailability and antitumor efficacy of Chrysomycin A in vivo, suggesting a potential formulation for efficient anticancer treatment .
作用机制
Chrysomycin A, also known as 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one, is a promising antibiotic with potent anti-tumor and anti-tuberculous activities . This article will delve into the mechanism of action of Chrysomycin A, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Chrysomycin A has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . It has also been suggested to target multiple critical cellular processes, including GlmU and DapD , which are involved in the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors, respectively .
Mode of Action
Chrysomycin A directly binds to GlmU and DapD, inhibiting their acetyltransferase activities by competition with their mutual substrate acetyl-CoA . It also downregulates the expression of p-Akt and p-GSK-3β, suggesting that it may contribute to glioblastoma regression by modulating the Akt/GSK-3β signaling pathway .
Biochemical Pathways
Chrysomycin A affects the apoptosis, PI3K-Akt, and Wnt signaling pathways . It increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . It also disturbs the balance between Bax and Bcl-2, activating a caspase cascade reaction .
Pharmacokinetics
A study has shown that a self-micelle solid dispersion of chrysomycin a prepared by mechanochemical technology can improve its solubility and oral bioavailability .
Result of Action
Chrysomycin A treatment significantly inhibits glioblastoma progression in xenografted hairless mice . It also increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . Western blotting revealed that Chrysomycin A disturbed the balance between Bax and Bcl-2, activating a caspase cascade reaction .
Action Environment
The production of Chrysomycin A is influenced by various environmental factors. For instance, the optimal fermentation conditions for Chrysomycin A production were found to be 12 days of fermentation time, 5 days of seed age, 5% of inoculum volume ratio, 200 mL of loading volume, and an initial pH of 6.5 . These conditions can significantly enhance the yield of Chrysomycin A .
属性
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-WZNMFJNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysomycin A | |
CAS RN |
82196-88-1 | |
Record name | Chrysomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。